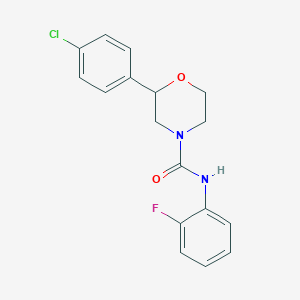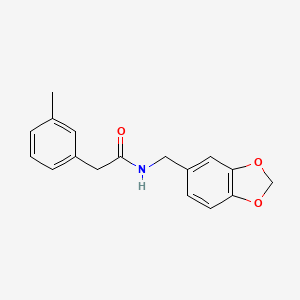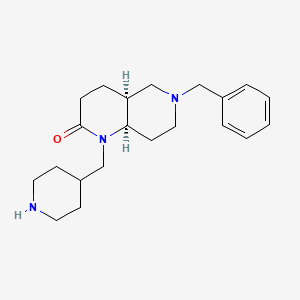
2-(4-chlorophenyl)-N-(2-fluorophenyl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(2-fluorophenyl)morpholine-4-carboxamide is a chemical compound that belongs to the class of morpholine derivatives. This compound is widely used in scientific research for its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-N-(2-fluorophenyl)morpholine-4-carboxamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways in the body. This leads to a decrease in inflammation and pain, as well as a reduction in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-chlorophenyl)-N-(2-fluorophenyl)morpholine-4-carboxamide are diverse and complex. It has been shown to modulate various signaling pathways in the body, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines. The compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chlorophenyl)-N-(2-fluorophenyl)morpholine-4-carboxamide in lab experiments is its versatility. It can be used in a wide range of studies, from basic research to drug development. Additionally, the compound is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling and working with this compound.
Zukünftige Richtungen
There are many potential future directions for the study of 2-(4-chlorophenyl)-N-(2-fluorophenyl)morpholine-4-carboxamide. One area of interest is the development of new drugs and treatments based on the compound's unique properties. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of the compound. Other potential future directions include the use of the compound in imaging studies and the exploration of its potential use in treating other diseases and conditions.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-N-(2-fluorophenyl)morpholine-4-carboxamide involves the reaction of 4-chloroaniline and 2-fluorobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with morpholine in the presence of acetic anhydride and triethylamine to give the final product. This method has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(2-fluorophenyl)morpholine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, anti-inflammatory, and analgesic properties. The compound has also been studied for its potential use as a diagnostic tool in imaging studies. Additionally, it has been used in the development of new drugs and treatments for various diseases.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(2-fluorophenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-13-7-5-12(6-8-13)16-11-21(9-10-23-16)17(22)20-15-4-2-1-3-14(15)19/h1-8,16H,9-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERVUHHJWHZHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC=CC=C2F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![allyl (pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamate](/img/structure/B5462551.png)
![N-[5-(1-pyrrolidinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5462566.png)
![1-[(2-isopropylphenoxy)acetyl]azocane](/img/structure/B5462577.png)
![4-{[(4-bromophenyl)amino]carbonyl}-1H-imidazole-5-carboxylic acid](/img/structure/B5462583.png)

![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B5462592.png)
![(2R)-1-oxo-1-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-2-amine](/img/structure/B5462602.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-3-piperidinol](/img/structure/B5462605.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B5462610.png)

![2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5462624.png)
![N,N-diethyl-4-{[2-(2-fluorophenyl)-4-hydroxy-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5462630.png)
![methyl 3-({[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5462635.png)